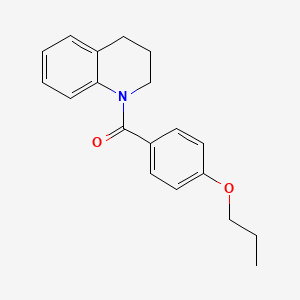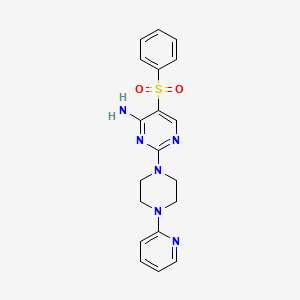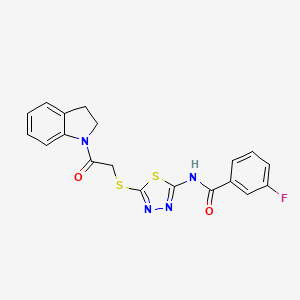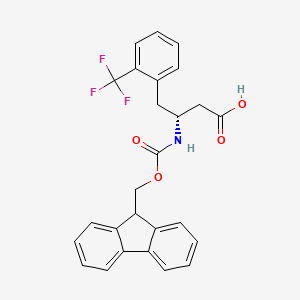
1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-3-(oxolan-2-yl)-4-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Synthesis and Spectral Analysis : A study highlighted the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles via a one-pot strategy, characterizing them through FT-IR, NMR spectroscopy, and X-ray diffraction analyses. This method emphasized the efficient synthesis and detailed structural analysis of triazole derivatives, contributing to the understanding of their molecular structures and interactions (Ahmed et al., 2016).
Oxidative Cyclization-Alkoxycarbonylation : Another research focused on the catalytic reactions under oxidative carbonylation conditions to yield various heterocyclic derivatives, including tetrahydrofuran and oxazoline, showcasing the flexibility of using triazole frameworks for synthesizing diverse molecular architectures (Bacchi et al., 2005).
Biomedical Applications
Antiviral Activity Against COVID-19 : A study presented the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety, showing promising antiviral activity against COVID-19 by inhibiting the main coronavirus protease. This work underscores the potential of triazole derivatives in the development of novel antiviral agents (Rashdan et al., 2021).
Catalytic Applications : Research into half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands explored their use in catalytic oxidation and transfer hydrogenation, indicating the utility of triazole compounds in catalysis and potentially in creating more efficient chemical processes (Saleem et al., 2013).
Chemical Properties and Reactivity
Novel Heterocyclic Systems : Investigations into spiro-fused azirino-pyrazolones illustrated the synthesis and characterization of new heterocyclic systems. Such studies expand the repertoire of triazole-containing compounds, demonstrating their role in generating novel chemical entities with potentially unique properties (Holzer et al., 2003).
Antioxidant Activity and Physicochemical Properties : Research on 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives evaluated their in vitro antioxidant activities and physicochemical properties, highlighting the compound's potential in developing antioxidants and studying their chemical behavior (Yüksek et al., 2015).
Properties
IUPAC Name |
2-methyl-5-(oxolan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-6-13-9(8-5-4-7-15-8)11-12(2)10(13)14/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSZJEHEMCEGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCO2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)
![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)
![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)




![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)
![2-(naphthalen-1-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2545305.png)


![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2545310.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

